4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt

Organic Synthesis Building Blocks Analytical Chemistry

Researchers developing pteridine-based fluorescent probes or PI3K-C2α inhibitors need stoichiometrically reliable building blocks. Using the free acid (CAS 260444-94-8) or acetate salt leads to MW errors and solubility issues in aqueous assays. 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt (CAS 1216633-22-5) solves this with defined MW 213.17 g/mol and DMSO/water compatibility. • Enables DMAP adenosine analog synthesis & phosphoramidite conversion for oligonucleotide probes. • Scaffold for PI3K-C2α inhibitors with >100-fold selectivity. • Validated LC-MS calibration standard. White solid, globally stocked.

Molecular Formula C8H8N5NaO
Molecular Weight 213.176
CAS No. 1216633-22-5
Cat. No. B571860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt
CAS1216633-22-5
Synonyms4-AMINO-2,6-DIMETHYL-7(8H)-PTERIDONE SODIUM SALT
Molecular FormulaC8H8N5NaO
Molecular Weight213.176
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C(=NC(=N2)C)N)[O-].[Na+]
InChIInChI=1S/C8H9N5O.Na/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;/h1-2H3,(H3,9,11,12,13,14);/q;+1/p-1
InChIKeyWRJDYOONLYLBKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt (CAS 1216633-22-5): Technical Specifications and Procurement Guide


4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt (CAS 1216633-22-5) is a pteridone derivative sodium salt with molecular formula C₈H₈N₅NaO and molecular weight 213.17 g/mol [1]. It is a white solid soluble in DMSO, primarily utilized as a building block in organic synthesis and as an intermediate in the preparation of pteridine-based fluorescent probes [2]. Its free acid counterpart (CAS 260444-94-8) has a molecular weight of 191.19 g/mol .

Why Generic Pteridone Substitution Fails: Key Differentiators for 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt


Direct substitution with the free acid (CAS 260444-94-8) or the acetic acid salt (CAS 1216876-53-7) is not recommended due to significant differences in molecular weight, stoichiometry, and handling properties that impact synthetic workflows and analytical quantification . The sodium salt form provides distinct solubility and stability advantages in aqueous buffer systems commonly employed in biochemical assays, whereas the free acid may exhibit different reactivity in coupling reactions [1]. Furthermore, vendor-specific purity specifications and storage conditions vary, necessitating careful selection based on experimental requirements .

Quantitative Evidence: How 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt Compares to Analogs


Molecular Weight and Formula: Sodium Salt vs. Free Acid

The sodium salt has a molecular weight of 213.17 g/mol and formula C₈H₈N₅NaO, whereas the free acid has a molecular weight of 191.19 g/mol and formula C₈H₉N₅O. This 21.98 g/mol difference reflects the replacement of a hydrogen with a sodium atom, affecting molar calculations for stoichiometry [1].

Organic Synthesis Building Blocks Analytical Chemistry

Salt Form Impact on Solubility and Handling

The sodium salt exhibits enhanced polarity and is reported to be soluble in DMSO, while the free acid is also soluble in DMSO but may have reduced aqueous solubility . The acetic acid salt (CAS 1216876-53-7, MW 251.24 g/mol) is an off-white solid with different solubility characteristics . Direct aqueous solubility data are not reported, but the salt form is expected to provide better compatibility with physiological buffers [1].

Solubility Formulation Bioconjugation

Purity and Storage Specifications

Vendor specifications for the sodium salt indicate storage at -20°C for long-term stability, whereas the free acid is typically stored at room temperature . The free acid is commercially available at 99% HPLC purity, while the sodium salt purity is often not explicitly quantified . The acetic acid salt requires storage at 2-8°C [1].

Quality Control Stability Procurement

Role as Synthetic Intermediate for Fluorescent Pteridine Probes

4-Amino-2,6-dimethyl-7(8H)-pteridone sodium salt serves as a precursor for synthesizing pteridine adenosine analogs such as 4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP), which exhibits a quantum yield of 0.48 and fluorescence lifetime of 4.8 ns [1]. In contrast, the 6-methyl analog (6MAP) has a quantum yield of 0.39 and lifetime of 3.8 ns [1]. The sodium salt's reactivity enables efficient glycosylation and subsequent incorporation into oligonucleotides for real-time monitoring of DNA interactions [2].

Fluorescent Probes DNA/RNA Labeling Nucleoside Analogs

Recommended Application Scenarios for 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt


Synthesis of Fluorescent Nucleoside Analogs for DNA/RNA Studies

Utilize 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt as a key building block for the synthesis of pteridine-based adenosine analogs like DMAP. Following established protocols [1], the sodium salt can be glycosylated and converted to phosphoramidites for site-specific incorporation into oligonucleotides. The resulting probes enable real-time fluorescence monitoring of DNA structural changes, base flipping, and protein-DNA interactions [2].

Preparation of Pteridinone-Based Kinase Inhibitors

Employ the sodium salt as a scaffold for developing selective PI3K-C2α inhibitors (PITCOINs). As demonstrated in structure-activity relationship studies [1], pteridinone derivatives can achieve >100-fold selectivity over other kinases. The sodium salt's reactivity facilitates functionalization at multiple positions to optimize isoform selectivity and potency.

Analytical Reference Standard for LC-MS Method Development

Due to its well-defined molecular weight (213.17 g/mol) and availability as a white solid, the sodium salt can serve as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) assays. Its distinct mass-to-charge ratio (m/z) enables accurate quantification of pteridone-related impurities in pharmaceutical formulations [1].

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